
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one is an organic compound characterized by a cyclopentadecane ring substituted with a chloro group and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones, while reduction can convert it back to the sulfide form.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing additional substituents onto the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include amines, thiols, or other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the original sulfide form.
Aplicaciones Científicas De Investigación
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the phenylsulfanyl group can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-2-(phenylsulfanyl)cyclohexanone: Similar structure but with a smaller cycloalkane ring.
2-Chloro-2-(phenylsulfanyl)cyclododecanone: Similar structure but with a medium-sized cycloalkane ring.
2-Chloro-2-(phenylsulfanyl)cyclooctadecanone: Similar structure but with a larger cycloalkane ring.
Uniqueness
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one is unique due to its specific ring size, which can influence its chemical reactivity and biological activity. The presence of both chloro and phenylsulfanyl groups provides a versatile platform for various chemical modifications and applications .
Propiedades
Número CAS |
106315-63-3 |
|---|---|
Fórmula molecular |
C21H31ClOS |
Peso molecular |
367.0 g/mol |
Nombre IUPAC |
2-chloro-2-phenylsulfanylcyclopentadecan-1-one |
InChI |
InChI=1S/C21H31ClOS/c22-21(24-19-15-11-10-12-16-19)18-14-9-7-5-3-1-2-4-6-8-13-17-20(21)23/h10-12,15-16H,1-9,13-14,17-18H2 |
Clave InChI |
GXOGGXXOUCFPHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCC(=O)C(CCCCCC1)(SC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



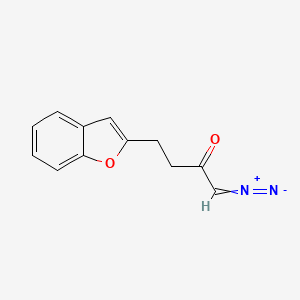
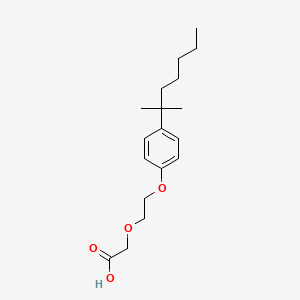
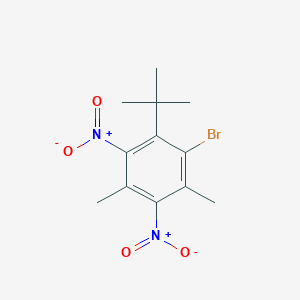
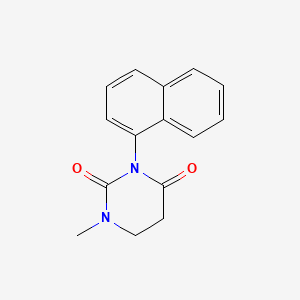
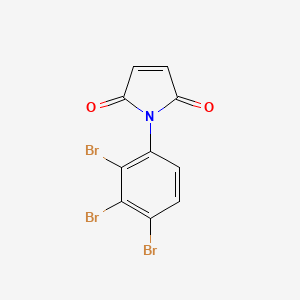
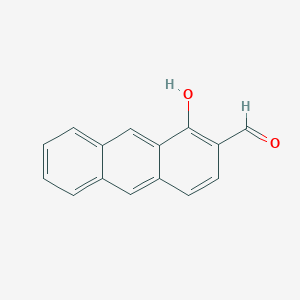
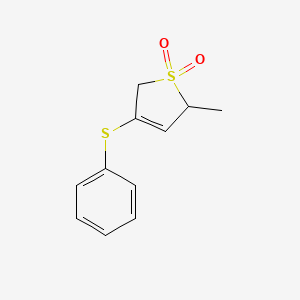
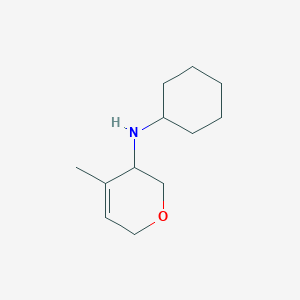
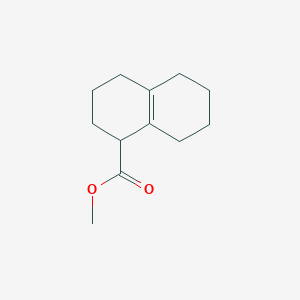
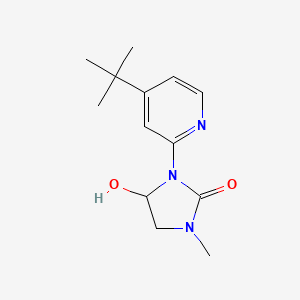
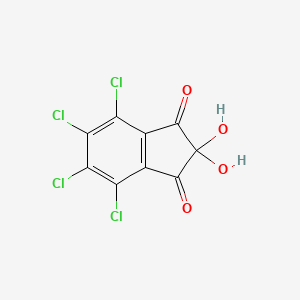
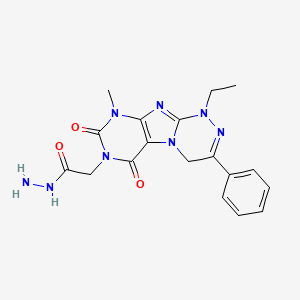
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
